molecular formula C19H22O6 B13096465 (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol

Cat. No.: B13096465
M. Wt: 346.4 g/mol
InChI Key: JHIANZZOGXZGCG-UHOZUMGASA-N
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Description

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and chemopreventive properties . This compound is characterized by its unique benzofuran structure, which contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol typically involves multiple steps, including the formation of the benzofuran ring and the introduction of various functional groups. Common synthetic routes may involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic precursors.

    Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through hydroxylation and methylation reactions using appropriate reagents and catalysts.

    Hydroxymethyl and Hydroxypropyl Groups: These groups can be introduced through selective hydroxylation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant effects.

    Medicine: Research focuses on its potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar anti-inflammatory and antioxidant properties.

    Kaempferol: Known for its chemopreventive and anti-cancer activities.

    Luteolin: Exhibits anti-inflammatory and neuroprotective effects.

Uniqueness

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol is unique due to its specific benzofuran structure, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(2-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol

InChI

InChI=1S/C19H22O6/c1-10(21)5-11-6-13-14(9-20)18(25-19(13)16(23)7-11)12-3-4-15(22)17(8-12)24-2/h3-4,6-8,10,14,18,20-23H,5,9H2,1-2H3/t10?,14-,18+/m0/s1

InChI Key

JHIANZZOGXZGCG-UHOZUMGASA-N

Isomeric SMILES

CC(CC1=CC2=C(C(=C1)O)O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O

Canonical SMILES

CC(CC1=CC2=C(C(=C1)O)OC(C2CO)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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